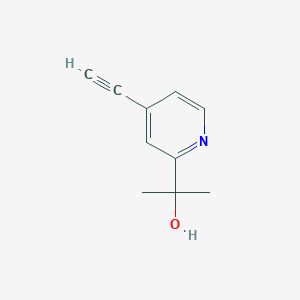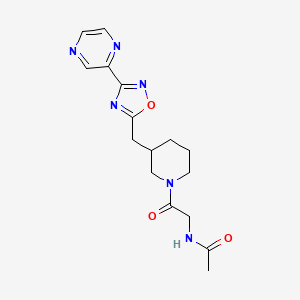![molecular formula C23H18Cl2N2O B2548628 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole CAS No. 400084-08-4](/img/structure/B2548628.png)
1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C23H18Cl2N2O and its molecular weight is 409.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Research on 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole and related compounds has elucidated their significant role in various pharmacological and therapeutic domains. One pivotal area involves the synthesis of pyrazole derivatives, recognized for their diverse biological activities. Pyrazoles, including structures related to this compound, have been extensively studied for their pharmacophore properties, contributing to analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer activities among others (Dar & Shamsuzzaman, 2015). The compound's relevance extends to its utility in organic synthesis, where it serves as a synthone for generating heterocyclic systems with significant biological impact.
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds structurally related to this compound have been scrutinized for their behavior and fate in aquatic environments. Studies highlight their ubiquity in surface water and sediments, stemming from their usage in various consumer products and their continuous introduction into the environment (Haman et al., 2015). This research underscores the environmental persistence and potential ecological impacts of such compounds, emphasizing the need for monitoring and regulating their presence in environmental matrices.
Material Science and Device Applications
Moreover, the chemistry of compounds like this compound is pertinent to material science and device applications. Investigations into derivatives of hexaazatriphenylene (HAT), for instance, illustrate their role as foundational scaffolds in organic materials, impacting the development of semiconductors, sensors, and energy storage solutions (Segura et al., 2015). This line of research offers insights into the compound's potential utility in crafting materials with novel electronic and optical properties, paving the way for advancements in electronic and photonic devices.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-4-methyl-3,5-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O/c1-16-22(18-8-4-2-5-9-18)26-27(23(16)19-10-6-3-7-11-19)28-15-17-12-13-20(24)21(25)14-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKXDMCHBVKCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2548549.png)


![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)

![methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![7-Fluoro-3-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2548561.png)


![N-(4-ethoxyphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2548567.png)
